molecular formula C21H19N3O2 B12895441 4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide

4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide

Cat. No.: B12895441
M. Wt: 345.4 g/mol
InChI Key: ZGVXCWQCKDPJRD-RGEXLXHISA-N
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Description

4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide is a complex organic compound that features a cyano group, a phenyl group, and a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide typically involves multi-step organic reactions. One common approach is the condensation of 4-cyanobenzoyl chloride with 3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Cyano-N-(3-oxo-1-phenyl-3-(pyrrolidin-1-yl)prop-1-en-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

4-cyano-N-[(Z)-3-oxo-1-phenyl-3-pyrrolidin-1-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H19N3O2/c22-15-17-8-10-18(11-9-17)20(25)23-19(14-16-6-2-1-3-7-16)21(26)24-12-4-5-13-24/h1-3,6-11,14H,4-5,12-13H2,(H,23,25)/b19-14-

InChI Key

ZGVXCWQCKDPJRD-RGEXLXHISA-N

Isomeric SMILES

C1CCN(C1)C(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)C#N

Canonical SMILES

C1CCN(C1)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C#N

Origin of Product

United States

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